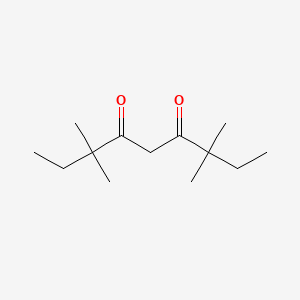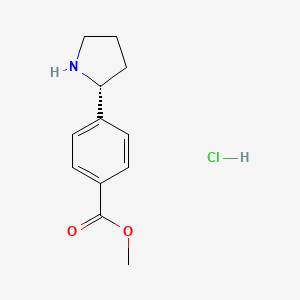![molecular formula C11H20N2O B3100957 2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1380386-81-1](/img/structure/B3100957.png)
2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one
概要
説明
2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one is a heterocyclic compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . It is characterized by a spirocyclic structure, which includes a diazaspirodecane core. This compound is primarily used for research purposes and is not intended for human use .
作用機序
Target of Action
The primary target of 2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .
Mode of Action
This compound interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death .
Biochemical Pathways
By inhibiting RIPK1, this compound affects the necroptosis pathway . Necroptosis is a form of cell death that plays a significant role in various inflammatory diseases .
Pharmacokinetics
The compound has high gastrointestinal absorption, indicating good oral bioavailability . It is also a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells .
Result of Action
The inhibition of RIPK1 by this compound leads to a significant anti-necroptotic effect in cellular models . This can potentially reduce inflammation and cell death in various diseases .
生化学分析
Biochemical Properties
2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one interacts with RIPK1, a key enzyme involved in necroptosis . The compound exhibits significant inhibitory activity against RIPK1, with an IC50 value of 92 nM . The nature of these interactions is inhibitory, leading to a decrease in the activity of RIPK1 and subsequently, necroptosis .
Cellular Effects
In cellular models, such as U937 cells, this compound has shown significant anti-necroptotic effects . By inhibiting RIPK1, it disrupts the necroptosis pathway, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to RIPK1 and inhibiting its activity . This inhibition disrupts the necroptosis pathway, leading to changes in gene expression and cellular function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Strecker reaction, where an α-amino nitrile intermediate is formed by reacting a ketone with sodium cyanide and an amine in a solvent mixture . This intermediate is then subjected to further reactions to form the desired spirocyclic compound.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. These methods ensure the compound is produced in large quantities while maintaining high purity and quality standards .
化学反応の分析
Types of Reactions
2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
科学的研究の応用
2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
類似化合物との比較
2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one can be compared with other similar spirocyclic compounds, such as:
8-Benzyl-1-thia-4,8-diazaspiro[4,5]decan-3-one: Known for its anti-ulcer activity.
4,8-Dibenzyl-1-thia-4,8-diazaspiro[4,5]decan-3-one: Another compound with notable biological activity.
These compounds share a similar spirocyclic core but differ in their substituents, leading to unique properties and applications.
特性
IUPAC Name |
2-propan-2-yl-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9(2)13-8-11(7-10(13)14)3-5-12-6-4-11/h9,12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNADRIVMPDISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CCNCC2)CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate](/img/structure/B3100938.png)

![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3100953.png)


